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Compound of Interest

Compound Name: 2-Methyl-5-vinylpyrazine

Cat. No.: B089282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Methyl-5-vinylpyrazine as a strategic

intermediate in the synthesis of significant pharmaceutical agents. This document provides a

comprehensive overview of its application, including detailed experimental protocols and

relevant chemical data.

Introduction
2-Methyl-5-vinylpyrazine is a heterocyclic compound that serves as a valuable building block

in organic synthesis. Its pyrazine core is a common motif in numerous biologically active

molecules, imparting favorable pharmacokinetic and pharmacodynamic properties. The

presence of a reactive vinyl group allows for a variety of chemical transformations, making it a

versatile precursor for the synthesis of more complex molecules, including active

pharmaceutical ingredients (APIs). This document focuses on its role as an intermediate in the

synthesis of the antidiabetic drug Glipizide and the antihyperlipidemic agent Acipimox.

Physicochemical Properties of 2-Methyl-5-
vinylpyrazine
A summary of the key physicochemical properties of 2-Methyl-5-vinylpyrazine is presented in

Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.
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Property Value Reference

CAS Number 13925-08-1 [1]

Molecular Formula C₇H₈N₂ [1]

Molecular Weight 120.15 g/mol [1]

Appearance Colorless to yellow liquid

Boiling Point 65-66 °C @ 12 mmHg

Solubility Soluble in organic solvents

Application in Pharmaceutical Synthesis: Glipizide
and Acipimox
2-Methyl-5-vinylpyrazine is a key precursor for the synthesis of 5-methylpyrazine-2-carboxylic

acid, a crucial intermediate in the production of Glipizide and Acipimox.[2] The synthetic

strategy involves the oxidation of the vinyl group of 2-Methyl-5-vinylpyrazine to a carboxylic

acid functionality.

Logical Workflow for Pharmaceutical Synthesis
The following diagram illustrates the overall synthetic workflow from 2-Methyl-5-vinylpyrazine
to the final pharmaceutical products.
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Caption: Synthetic pathway from 2-Methyl-5-vinylpyrazine to Glipizide and Acipimox.

Experimental Protocols
The following are detailed protocols for the synthesis of the key intermediate, 5-Methylpyrazine-

2-carboxylic acid, from 2-Methyl-5-vinylpyrazine, and its subsequent conversion to Glipizide.

Protocol 1: Synthesis of 5-Methylpyrazine-2-carboxylic
acid
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This protocol describes the oxidation of the vinyl group of 2-Methyl-5-vinylpyrazine to a

carboxylic acid.

Materials:

2-Methyl-5-vinylpyrazine

Potassium permanganate (KMnO₄)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Sodium bisulfite (NaHSO₃)

Dichloromethane (CH₂Cl₂)

Magnesium sulfate (MgSO₄)

Distilled water

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Separatory funnel

Büchner funnel and filter paper

Rotary evaporator

Standard laboratory glassware

Procedure:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 12.0 g (0.1 mol) of 2-Methyl-5-vinylpyrazine in 200 mL of a 1:1

mixture of acetone and water.

Oxidation: Slowly add a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of

water to the stirred solution of the pyrazine derivative. The addition should be done portion-

wise to control the exothermic reaction, maintaining the temperature below 40 °C.

Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2 hours.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: Cool the reaction mixture to room temperature. The excess potassium

permanganate is quenched by the dropwise addition of a saturated aqueous solution of

sodium bisulfite until the purple color disappears and a brown precipitate of manganese

dioxide is formed.

Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash

the filter cake with 50 mL of hot water.

Acidification: Combine the filtrates and concentrate under reduced pressure to remove the

acetone. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with

concentrated hydrochloric acid. A white precipitate of 5-methylpyrazine-2-carboxylic acid will

form.

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water,

and dry under vacuum to afford the desired product.

Expected Yield: 75-85%

Characterization Data:
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Analysis Expected Result

¹H NMR
Consistent with the structure of 5-

methylpyrazine-2-carboxylic acid.

¹³C NMR
Consistent with the structure of 5-

methylpyrazine-2-carboxylic acid.

Mass Spec [M+H]⁺ = 139.0451

Melting Point 164-166 °C

Protocol 2: Synthesis of Glipizide from 5-
Methylpyrazine-2-carboxylic acid
This protocol outlines the coupling of 5-methylpyrazine-2-carboxylic acid with 4-(2-

aminoethyl)benzenesulfonamide, followed by reaction with cyclohexyl isocyanate.

Materials:

5-Methylpyrazine-2-carboxylic acid

4-(2-aminoethyl)benzenesulfonamide

Thionyl chloride (SOCl₂)

Triethylamine (Et₃N)

Cyclohexyl isocyanate

Dichloromethane (CH₂Cl₂)

Dimethylformamide (DMF)

Sodium bicarbonate (NaHCO₃)

Brine

Magnesium sulfate (MgSO₄)
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Equipment:

Round-bottom flask

Addition funnel

Magnetic stirrer

Standard laboratory glassware

Procedure:

Acid Chloride Formation: To a solution of 13.8 g (0.1 mol) of 5-methylpyrazine-2-carboxylic

acid in 100 mL of dichloromethane, add 14.3 g (0.12 mol) of thionyl chloride dropwise at 0

°C. Add a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours.

Amide Coupling: In a separate flask, dissolve 20.0 g (0.1 mol) of 4-(2-

aminoethyl)benzenesulfonamide and 12.1 g (0.12 mol) of triethylamine in 150 mL of

dichloromethane. Cool this solution to 0 °C and slowly add the previously prepared acid

chloride solution. Allow the reaction to warm to room temperature and stir for 12 hours.

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate

amide.

Urea Formation: Dissolve the crude amide in 150 mL of anhydrous DMF. Add 13.8 g (0.11

mol) of cyclohexyl isocyanate and stir the mixture at 60 °C for 4 hours.

Isolation: Cool the reaction mixture and pour it into 500 mL of ice-water. The precipitated

solid is collected by filtration, washed with water, and then recrystallized from ethanol to give

pure Glipizide.

Expected Yield: 60-70%

Characterization Data:
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Analysis Expected Result

¹H NMR Consistent with the structure of Glipizide.

Mass Spec [M+H]⁺ = 446.1552

Melting Point 208-210 °C

Signaling Pathway of Glipizide
Glipizide is a second-generation sulfonylurea that lowers blood glucose in patients with type 2

diabetes mellitus by stimulating the secretion of insulin from the pancreatic β-cells.
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Drug Action
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Caption: Mechanism of action of Glipizide on pancreatic β-cells.
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Conclusion
2-Methyl-5-vinylpyrazine is a valuable and versatile intermediate in pharmaceutical synthesis.

Its straightforward conversion to 5-methylpyrazine-2-carboxylic acid provides a direct route to

the synthesis of important drugs such as Glipizide and Acipimox. The protocols provided herein

offer a practical guide for researchers in the field of drug development and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Methyl-5-vinylpyrazine | C7H8N2 | CID 26335 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Application Notes: 2-Methyl-5-vinylpyrazine as a
Versatile Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b089282#2-methyl-5-vinylpyrazine-as-an-
intermediate-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b089282?utm_src=pdf-body
https://www.benchchem.com/product/b089282?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-vinylpyrazine
https://patents.google.com/patent/CN109369545B/en
https://patents.google.com/patent/CN109369545B/en
https://www.benchchem.com/product/b089282#2-methyl-5-vinylpyrazine-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b089282#2-methyl-5-vinylpyrazine-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b089282#2-methyl-5-vinylpyrazine-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b089282#2-methyl-5-vinylpyrazine-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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scientists and researchers to drive progress in science

and industry.
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